Condensamine

Description

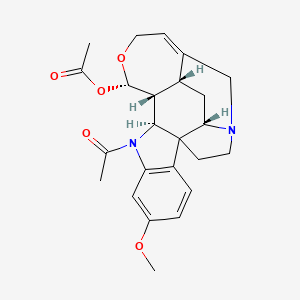

Structure

2D Structure

3D Structure

Properties

CAS No. |

36536-63-7 |

|---|---|

Molecular Formula |

C24H28N2O5 |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

[(12S,13R,14S,19R,21S)-11-acetyl-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-14-yl] acetate |

InChI |

InChI=1S/C24H28N2O5/c1-13(27)26-19-10-16(29-3)4-5-18(19)24-7-8-25-12-15-6-9-30-23(31-14(2)28)21(22(24)26)17(15)11-20(24)25/h4-6,10,17,20-23H,7-9,11-12H2,1-3H3/t17-,20-,21+,22-,23-,24?/m0/s1 |

InChI Key |

COYAPIDJCSAGJF-MRORPXPDSA-N |

Isomeric SMILES |

CC(=O)N1[C@H]2[C@H]3[C@H]4C[C@H]5C2(CCN5CC4=CCO[C@H]3OC(=O)C)C6=C1C=C(C=C6)OC |

Canonical SMILES |

CC(=O)N1C2C3C4CC5C2(CCN5CC4=CCOC3OC(=O)C)C6=C1C=C(C=C6)OC |

Origin of Product |

United States |

Structural Elucidation of Condensamine

Spectroscopic Techniques in Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR spectroscopy has been an indispensable tool in the structural determination of complex natural products like Condensamine. nih.govnih.gov These techniques provide detailed information about the connectivity and spatial relationships between atoms within the molecule, which is often difficult to obtain from one-dimensional NMR spectra alone due to signal overlap. researchgate.net The primary 2D NMR experiments utilized in the study of alkaloids include COSY, HSQC, HMBC, and NOESY. researchgate.net

Correlation Spectroscopy (COSY) establishes correlations between protons that are coupled to each other, typically through two or three bonds. nih.gov In the context of this compound, a COSY spectrum would reveal which protons are neighbors in the molecular structure, allowing for the tracing of proton-proton networks throughout the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC) correlates the chemical shifts of protons directly to the carbons to which they are attached. nih.govacs.org This experiment is crucial for assigning the carbon signals in the ¹³C NMR spectrum and for identifying the proton and carbon pairs that form the building blocks of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine the spatial proximity of protons. researchgate.net This experiment is critical for elucidating the stereochemistry of the molecule by identifying protons that are close to each other in space, even if they are not directly connected through chemical bonds. This information helps to define the relative configuration of stereocenters within the this compound structure.

Illustrative 2D NMR Data for a Hypothetical this compound Fragment

The following tables contain hypothetical data for illustrative purposes, as specific experimental values for this compound are not publicly available.

Table 1: Hypothetical COSY Correlations for a this compound Fragment.

| Proton (δ, ppm) | Correlated Proton(s) (δ, ppm) |

|---|---|

| 3.85 (H-2) | 2.10 (H-3a), 2.25 (H-3b) |

| 1.95 (H-5) | 2.50 (H-6a), 2.65 (H-6b) |

Table 2: Hypothetical HSQC Correlations for a this compound Fragment.

| Proton (δ, ppm) | Correlated Carbon (δ, ppm) |

|---|---|

| 3.85 (H-2) | 55.2 (C-2) |

| 1.95 (H-5) | 42.8 (C-5) |

Table 3: Hypothetical HMBC Correlations for a this compound Fragment.

| Proton (δ, ppm) | Correlated Carbon(s) (δ, ppm) |

|---|---|

| 3.85 (H-2) | 42.8 (C-5), 135.7 (C-8) |

| 7.15 (H-9) | 120.5 (C-11), 140.1 (C-13) |

Table 4: Hypothetical NOESY Correlations for a this compound Fragment.

| Proton (δ, ppm) | Spatially Proximate Proton(s) (δ, ppm) |

|---|---|

| 3.85 (H-2) | 1.95 (H-5) |

| 2.50 (H-6a) | 7.15 (H-9) |

Complementary Spectroscopic Methods in Alkaloid Research

While NMR spectroscopy is a cornerstone of structural elucidation, other spectroscopic techniques provide complementary and confirmatory data in alkaloid research. jeol.com Mass spectrometry (MS), in particular, plays a pivotal role. nih.gov High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of the compound, which in turn allows for the deduction of its elemental composition. nih.gov Fragmentation patterns observed in the mass spectrum can also offer valuable clues about the structural components of the molecule.

In the study of Strychnos alkaloids, techniques such as infrared (IR) spectroscopy can provide information about the presence of specific functional groups, such as hydroxyls, carbonyls, and amines. Ultraviolet-visible (UV-Vis) spectroscopy is useful for characterizing the chromophoric system within the alkaloid, often related to the indole (B1671886) or indoline (B122111) nucleus. wiley-vch.de

Isomeric Forms and Stereochemical Considerations of this compound

The Strychnos alkaloids are known to be chiral molecules, often possessing multiple stereocenters, which leads to the possibility of various stereoisomers. wikipedia.org Naturally occurring Strychnos alkaloids are typically found as a single, sterically uniform enantiomer. wikipedia.org

Isomers are molecules that have the same molecular formula but different arrangements of atoms. For a molecule like this compound, with its complex polycyclic structure and multiple chiral centers, several types of isomerism are possible:

Constitutional isomers would have the same molecular formula but different connectivity of atoms.

Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. These can be further classified as:

Enantiomers : Non-superimposable mirror images of each other. A molecule that is not superimposable on its mirror image is termed chiral. ethernet.edu.et

Diastereomers : Stereoisomers that are not mirror images of each other. These can have different physical and chemical properties.

The specific stereochemistry of this compound, like other Strychnos alkaloids, is a critical aspect of its chemical identity. The relative and absolute configurations of its stereocenters are determined through a combination of spectroscopic methods, particularly NOESY in NMR, and potentially X-ray crystallography if suitable crystals can be obtained. The determination of the correct stereoisomer is fundamental to understanding its biological activity and its relationship to other members of the Strychnos alkaloid family.

Synthetic Methodologies for Condensamine and Its Analogs

Strategies for Total Synthesis of Complex Strychnos Alkaloids

The total synthesis of complex Strychnos alkaloids, including structures related to Condensamine, represents a significant challenge in organic chemistry. acs.org These molecules are characterized by their polycyclic frameworks and multiple stereocenters, demanding highly strategic and efficient synthetic routes.

A variety of synthetic strategies have been developed to tackle these complex targets. numberanalytics.com One common approach involves the construction of a key intermediate that can be elaborated into different members of the alkaloid family. For instance, the synthesis of (+)-Minfiensine, a Strychnos alkaloid, was achieved through a cascade catalytic asymmetric Heck-iminium cyclization, which rapidly assembles a key structural motif. scispace.com Another powerful tool in the synthesis of these alkaloids is the Fischer indolization, which can be used to construct the characteristic indole (B1671886) core. acs.org Researchers have developed regioselective Fischer indolization methods to control the outcome of the reaction with unsymmetrical ketones, a crucial step in building the complex tetracyclic core of many Strychnos alkaloids. acs.org

The development of novel synthetic methodologies is often inspired by the challenges posed by these natural products. rsc.org For example, a unified strategy has been developed that allows for the collective synthesis of structurally diverse indole alkaloids from a common intermediate. acs.org This approach relies on an Iridium- and Erbium-catalyzed dehydrogenative spirocyclization to create spirocyclic oxindole (B195798) alkaloids, demonstrating the power of catalysis in achieving complex molecular architecture. acs.org

Recent progress in the field has also seen the application of innovative strategies based on well-established reactions. The total synthesis of noruleine and uleine, for example, was accomplished in a concise manner, highlighting the efficiency of modern synthetic methods. nih.govresearchgate.net

Chemical Transformations and Derivatization Studies of Alkaloid Scaffolds

The chemical transformation and derivatization of alkaloid scaffolds are crucial for exploring their structure-activity relationships and generating novel compounds with potentially enhanced biological properties. The inherent complexity of these natural products provides a rich platform for chemical manipulation. nih.gov

A variety of chemical reactions have been employed to modify indole alkaloid scaffolds. These include:

Ring-distortion strategies: These methods involve cleavage, rearrangement, or fusion of the existing rings to create new and diverse molecular architectures. nih.gov

Oxidative rearrangements: The oxidation of indoles to pseudoindoxyls or spirooxindoles is a common transformation that allows for the introduction of new functional groups and stereocenters. nih.gov

Direct functionalization: Methods for the direct and mild aerobic oxidative Pictet-Spengler reactions of tryptamines with alcohols have been developed to selectively construct tetrahydro-β-carboline and β-carboline alkaloid scaffolds in a single step. rsc.org

These transformations not only provide access to new chemical entities but also contribute to a deeper understanding of the reactivity of these complex molecules. The ability to stereoselectively transform simple starting materials into complex alkaloid-like scaffolds through sequences like oxidation followed by a double-Mannich reaction opens up new avenues for creating diverse libraries of compounds. acs.org

Challenges and Innovations in Laboratory Synthesis of Indole Alkaloids

The laboratory synthesis of indole alkaloids is fraught with challenges that stimulate continuous innovation in the field of organic chemistry. numberanalytics.comrsc.org

Key Challenges Include:

Stereocontrol: The presence of multiple stereocenters, often in close proximity, requires precise control over the stereochemical outcome of each reaction. numberanalytics.com

Regioselectivity: The selective functionalization of specific positions on the indole ring and the broader alkaloid framework is often difficult to achieve. numberanalytics.com

Construction of Complex Ring Systems: The assembly of the intricate polycyclic and often bridged ring systems characteristic of these alkaloids is a major hurdle. rsc.org

Innovations in Synthesis:

To overcome these challenges, synthetic chemists have developed a range of innovative solutions:

Development of Novel Catalytic Methods: The use of transition metal catalysis, such as palladium and iridium, has become indispensable for forging difficult carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. scispace.comacs.org

Unified and Divergent Synthetic Strategies: The design of synthetic routes that allow for the synthesis of multiple related alkaloids from a common intermediate is a highly efficient approach. acs.orgacs.org

Biomimetic Approaches: Mimicking the proposed biosynthetic pathways of these alkaloids can provide inspiration for novel and efficient synthetic disconnections.

The synthesis of vindoline (B23647) and vindorosine, two highly complex Aspidosperma-type indole alkaloids, serves as a testament to the ingenuity of the synthetic community, with numerous research groups contributing to their total synthesis over the years. sioc-journal.cn These efforts not only provide access to these valuable natural products but also push the boundaries of modern synthetic organic chemistry.

Theoretical and Computational Studies on Condensamine

Molecular Modeling and Conformational Analysis of Alkaloids

Most pharmacologically active molecules, including alkaloids, are flexible and can adopt numerous different shapes, or conformations, through rotation around single bonds. nih.gov Conformational analysis is the study of these different conformations and their relative energies to identify the most stable, low-energy structures. nih.govnih.gov This analysis is a critical step in molecular modeling as it provides insight into the relationship between a molecule's three-dimensional shape and its biological activity. nih.gov

For alkaloids, understanding the preferred conformation is essential because it often dictates how the molecule interacts with biological targets like proteins or enzymes. nih.gov Computational methods are employed to explore the conformational space of a molecule. These methods can range from systematic searches, which alter torsion angles in a stepwise manner, to more random or stochastic approaches. nih.gov Due to the large number of possible conformations, these analyses typically rely on molecular mechanics force fields, which are computationally less expensive than quantum chemical calculations. nih.gov

In a study on the ergot alkaloids ergotamine and ergotaminine, potential-energy calculations combined with NMR data revealed that the molecules adopt folded, hydrogen-bonded conformations in nonpolar environments, which is likely the biologically active form. nih.gov Similarly, molecular modeling of Strychnos alkaloids has been used to dock these compounds into homology models of proteins like P-glycoprotein (Pgp) to understand ligand-protein interactions and design analogs with improved binding affinity. nih.gov A variety of molecular modeling software and force fields are available for such studies.

Table 2: Common Force Fields for Molecular Modeling This table lists examples of force fields frequently used in the conformational analysis of organic molecules.

| Force Field Name | Primary Application Area |

|---|---|

| AMBER (Assisted Model Building with Energy Refinement) | Biomolecules (Proteins, Nucleic Acids) |

| CHARMM (Chemistry at HARvard Macromolecular Mechanics) | Biomolecules |

| MMFF (Merck Molecular Force Field) | General Organic and Drug-like Molecules |

| OPLS (Optimized Potentials for Liquid Simulations) | Organic Liquids, Proteins |

| UFF (Universal Force Field) | Broad range of elements across the periodic table |

In Silico Predictions of Chemical Reactivity and Intermolecular Interactions

In silico methods, which are computer-based simulations, have become indispensable in predicting the chemical behavior of molecules. nih.govnih.gov These predictions encompass a wide range of properties, including chemical reactivity, intermolecular interactions, and potential toxicological effects. nih.govrsc.orgresearchgate.net For a compound like condensamine, these techniques can offer valuable insights into its stability, how it might interact with biological systems, and its potential as a therapeutic agent. tandfonline.com

The prediction of chemical reactivity often starts with the electronic structure data obtained from quantum chemical calculations. google.comqucosa.de For example, the HOMO and LUMO energies can indicate a molecule's tendency to donate or accept electrons, respectively. Maps of electrostatic potential can visualize electron-rich and electron-poor regions on the molecular surface, identifying likely sites for nucleophilic or electrophilic attack.

To study intermolecular interactions dynamically, researchers often employ molecular dynamics (MD) simulations. tandfonline.com MD simulations model the movements of atoms and molecules over time, providing a detailed picture of how a ligand, such as an alkaloid, might bind to a protein receptor or how it is solvated by water molecules. chemrxiv.orgnih.govnih.gov In a study on Strychnos nux-vomica phytochemicals as potential inhibitors for the SARS-CoV-2 main protease, MD simulations were used to estimate the binding affinity and stability of the ligand-protein complexes. tandfonline.com These simulations help to understand the non-covalent interactions—such as hydrogen bonds, van der Waals forces, and hydrophobic interactions—that govern molecular recognition and binding.

**Table 3: Physicochemical and Pharmacokinetic Properties Predictable In Silico*** *This table lists key properties that can be estimated using computational models to assess the drug-like potential of a compound.

| Property Class | Specific Parameter | Importance |

|---|---|---|

| Physicochemical | Aqueous Solubility (LogS) | Affects absorption and distribution |

| Lipophilicity (LogP) | Influences membrane permeability and metabolism | |

| Pharmacokinetics (ADME) | Blood-Brain Barrier (BBB) Permeation | Predicts central nervous system activity |

| CYP450 Enzyme Inhibition | Indicates potential for drug-drug interactions | |

| Toxicity | hERG Inhibition | Assesses risk of cardiotoxicity |

| Mutagenicity | Predicts potential to cause genetic mutations |

Computational Approaches to Retrosynthetic Analysis for Alkaloid Synthesis

The total synthesis of complex natural products like Strychnos alkaloids is a significant challenge in organic chemistry. chemrxiv.orgrsc.org Retrosynthetic analysis is a strategy used to plan a synthesis by working backward from the target molecule, breaking it down into simpler, commercially available precursors through a series of logical disconnections. acs.org In recent years, computational tools have been developed to automate this process, known as computer-assisted synthesis planning (CASP). digitalchemistry.ainsf.gov

Table 4: Examples of Retrosynthesis Software This table lists some of the prominent computational tools used for computer-assisted synthesis planning.

| Software Name | Developer/Distributor | Approach Highlights |

|---|---|---|

| SYNTHIA™ (formerly Chematica) | Merck KGaA | Expert-coded rules, advanced scoring functions. digitalchemistry.ai |

| CAS SciFinder | Chemical Abstracts Service (CAS) | Integrates with the extensive CAS reaction database. |

| READRetro | KAIST | Focus on biosynthetic pathways using deep learning and retrievers. biorxiv.orgnih.gov |

| AiZynthFinder | AstraZeneca / University of Bern | Open-source tool using a Monte Carlo tree search with neural networks. |

| RetroPath2.0 | INRAE | Specialized in metabolic pathway prediction (retro-biosynthesis). tandfonline.com |

Fundamental Biological Roles of Condensamine Excluding Therapeutic/clinical Applications

Ecological Significance and Distribution in Strychnos Plant Species

Condensamine is a naturally occurring alkaloid found within various plant species of the genus Strychnos. This genus, belonging to the Loganiaceae family, encompasses approximately 200 species of trees and lianas distributed across the world's tropics. nih.gov The presence of diverse and potent indole (B1671886) alkaloids is a noted characteristic of this genus. nih.govucl.ac.uk

Research has confirmed the presence of this compound in several Strychnos species across different geographical locations. It has been identified as an alkaloidal constituent in Malagasy species including Strychnos bifurcata, Strychnos decussata, and Strychnos diplotricha. rochemchemicals.com The compound has also been isolated from the root bark of Strychnos nux-vomica in Southern Vietnam. uliege.be Furthermore, studies have documented its presence in Strychnos aff. dariensis collected in Peru and in unspecified parts of Strychnos cocculoides. ucl.ac.uknih.gov The ecological significance of this compound, like other alkaloids in these plants, is primarily understood through its role as a secondary metabolite, which contributes to the plant's defense and survival mechanisms.

Table 1: Documented Presence of this compound in Strychnos Species

| Strychnos Species | Part(s) Where Found | Reference(s) |

|---|---|---|

| Strychnos bifurcata | Not specified | rochemchemicals.com |

| Strychnos cocculoides | Not specified | ucl.ac.uk |

| Strychnos decussata | Not specified | rochemchemicals.com |

| Strychnos diplotricha | Not specified | rochemchemicals.com |

| Strychnos nux-vomica | Root bark | uliege.be |

Role of Alkaloids as Plant Secondary Metabolites

Alkaloids, including this compound, are classified as secondary metabolites. Unlike primary metabolites essential for basic survival (e.g., photosynthesis, respiration), secondary metabolites fulfill crucial ecological functions for the plant. nih.gov A primary and widely studied role of alkaloids is their function in chemical defense. researchgate.net

Many alkaloids are toxic or unpalatable, serving as a defense mechanism against herbivores, from insects to larger grazing animals. smolecule.comcrbb-journal.com For instance, the well-known alkaloid nicotine (B1678760) acts as a neurotoxin to insects, protecting the tobacco plant. crbb-journal.com Beyond herbivory, alkaloids can also exhibit antibacterial, antifungal, and antiviral properties, protecting the plant from a range of pathogens. researchgate.net They can also function as allelochemicals, which are compounds that influence the growth and development of neighboring plants. nih.gov

The production and storage of these defensive molecules can be localized to specific plant organs that are most vulnerable, such as seeds, flowers, and leaves. researchgate.net Furthermore, some alkaloids are known to protect plants from environmental stressors like UV radiation. researchgate.net The immense diversity of alkaloid structures found in the plant kingdom is considered an evolutionary adaptation to a wide array of ecological pressures, providing a broad spectrum of defense against different types of threats. smolecule.com

Fundamental Interactions with Biological Systems (e.g., receptor binding studies without physiological outcomes)

Detailed in vitro receptor binding studies specifically elucidating the molecular targets and binding affinities of this compound are not widely reported in the reviewed scientific literature.

However, context can be drawn from studies of other alkaloids that are often isolated from the same Strychnos species as this compound. For example, diaboline (B12300021) is an alkaloid frequently found alongside this compound. nih.gov Research into diaboline has shown that it acts as a glycine (B1666218) receptor antagonist. smolecule.comacs.org The glycine receptor is an important inhibitory neurotransmitter receptor in the central nervous system, and by blocking its action, compounds like diaboline can increase neuronal excitability. smolecule.com Studies have explored how the structure of diaboline influences its binding affinity and efficacy at these receptors compared to other related alkaloids like strychnine (B123637). smolecule.com While these findings on diaboline are informative, it is crucial to note that they cannot be directly extrapolated to this compound without specific experimental validation for this compound itself.

Advanced Analytical Techniques in Condensamine Research

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like Condensamine. This method combines the superior separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (U-HPLC) with the sensitive and specific detection of mass spectrometry.

In the analysis of Strychnos alkaloids, reversed-phase chromatography is most commonly employed, utilizing columns such as C18 to separate compounds based on their hydrophobicity. shimadzu.com.cnscienceopen.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency and peak shape. shimadzu.com.cnoup.com Gradient elution, where the solvent composition is changed over the course of the analysis, is standard for separating the wide range of alkaloids present in a crude plant extract. oup.com

The mass spectrometer, serving as the detector, ionizes the separated compounds and measures their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is the most common ionization source for Strychnos alkaloids, typically operated in positive ion mode due to the basic nature of the nitrogen atoms in their structures. shimadzu.com.cn High-resolution mass spectrometers, such as time-of-flight (TOF) and Orbitrap analyzers, provide highly accurate mass measurements, which are crucial for determining the elemental composition of this compound and distinguishing it from other co-eluting compounds with similar masses. shimadzu.com.cnnih.gov Tandem mass spectrometry (MS/MS or MSⁿ) capabilities allow for the fragmentation of the parent ion, yielding structural information that is vital for the unambiguous identification of known alkaloids and the characterization of new ones. oup.comtandfonline.com

Table 1: Illustrative LC-MS Parameters for Strychnos Alkaloid Analysis

| Parameter | Condition |

|---|---|

| Chromatography System | U-HPLC or HPLC |

| Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5-95% B over 20 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 1-5 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | TOF, Orbitrap, or Ion Trap |

| Scan Mode | Full Scan (m/z 100-1000), MS/MS fragmentation |

Gas Chromatography Coupled with Mass Spectrometry (GC-MS) for Volatile Alkaloid Analysis

While many Strychnos alkaloids are not sufficiently volatile for gas chromatography (GC) without derivatization, GC-MS is a valuable tool for analyzing more volatile constituents or derivatives of the alkaloids within a plant extract. jistox.in This technique is particularly useful for the comprehensive chemical profiling of a plant, identifying not just alkaloids but also other classes of volatile and semi-volatile compounds like terpenoids and fatty acids that may be present. biochemjournal.comdiscoveryjournals.org

For GC-MS analysis, samples are vaporized and separated in a long, thin capillary column coated with a stationary phase (e.g., 5% phenyl methyl silicone). jistox.in The separation is based on the compounds' boiling points and their interactions with the stationary phase. The carrier gas is typically an inert gas like helium. scispace.com As compounds elute from the column, they enter the mass spectrometer, where they are usually ionized by electron impact (EI). EI is a high-energy ionization technique that causes extensive fragmentation. jistox.in The resulting mass spectrum is a characteristic "fingerprint" of the molecule, which can be compared against spectral libraries (like NIST) for identification. jistox.inchemijournal.com The combination of a compound's retention time from the GC and its mass spectrum from the MS provides a high degree of confidence in its identification. jistox.in

Table 2: Typical GC-MS Conditions for Plant Metabolite Profiling

| Parameter | Condition |

|---|---|

| Chromatography System | Gas Chromatograph |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Injection Mode | Splitless |

| Oven Program | 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Ionization Source | Electron Impact (EI), 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-550 |

Advanced Sample Preparation and Extraction Methodologies

The quality of analytical data is highly dependent on the sample preparation step. The goal is to efficiently extract this compound from the plant matrix while removing interfering substances that could compromise the analysis.

Solid-phase extraction (SPE) is a widely used cleanup technique that separates compounds from a mixture based on their physical and chemical properties. universiteitleiden.nl For alkaloid analysis, SPE cartridges packed with a sorbent (e.g., C18, ion-exchange resins) are used to selectively retain either the alkaloids of interest or the interfering matrix components. nih.govuniversiteitleiden.nl In a typical reversed-phase SPE procedure for a plant extract, the sample is loaded onto a conditioned C18 cartridge. Polar interferences are washed away with a weak solvent (e.g., water), and then the retained alkaloids, including this compound, are eluted with a stronger organic solvent like methanol or acetonitrile. universiteitleiden.nl This process concentrates the analytes and provides a cleaner sample for subsequent LC-MS or GC-MS analysis. nih.gov

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), utilizes conventional solvents at elevated temperatures and pressures. These conditions increase the efficiency and speed of the extraction process. The high pressure keeps the solvent in a liquid state above its normal boiling point, allowing for higher extraction temperatures which decrease solvent viscosity and increase analyte solubility and diffusion rates. For the extraction of alkaloids from Strychnos species, solvents like methanol or ethanol (B145695) are commonly used. uliege.be PLE can significantly reduce extraction times and solvent consumption compared to traditional methods like Soxhlet extraction or maceration. uliege.be

In recent years, several miniaturized extraction techniques have been developed to align with the principles of green chemistry, aiming to reduce solvent and sample consumption. These methods are often highly efficient and can be directly coupled with analytical instruments.

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent like chloroform) and a disperser solvent (a water-miscible solvent like methanol) into the aqueous sample. researchgate.net A cloudy solution forms, creating a massive surface area between the fine droplets of the extraction solvent and the sample, leading to very fast extraction of the analytes. After centrifugation, the sedimented phase containing the concentrated analytes is collected for analysis. An ultrasound-assisted version (US-DLLME) can further enhance the dispersion and extraction efficiency for Strychnos alkaloids. researchgate.netresearchgate.net

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): In this method, a porous polypropylene (B1209903) hollow fiber containing an acceptor phase (an acidic solution to trap the basic alkaloids) is placed inside an organic solvent that has been impregnated into the fiber's pores. This assembly is then exposed to the sample solution. The alkaloids migrate from the sample, through the organic solvent in the fiber pores, and are trapped and concentrated in the acidic acceptor phase, which can then be directly injected for analysis. researchgate.net

μSPEed: This innovative technique is a form of micro-solid phase extraction that uses a small cartridge with only a few milligrams of sorbent. nih.govresearchgate.net The extraction is extremely fast (often taking only a minute) and consumes very small volumes of solvent and sample (typically a few hundred microliters), making it a sustainable and rapid sample preparation method. nih.govresearchgate.netacs.org

Hyphenated Techniques for Comprehensive Chemical Profiling

The term "hyphenated technique" refers to the coupling of a separation technique with a spectroscopic detection technique, such as LC-MS and GC-MS. core.ac.uk However, more complex hyphenations are emerging as powerful tools for the comprehensive analysis of natural products.

LC-SPE-NMR-MS is a prime example of an advanced hyphenated system. researchgate.net In this setup, compounds separated by HPLC are first analyzed by MS for initial detection and mass determination. Peaks of interest can then be selectively trapped on individual SPE cartridges. These cartridges can later be eluted with a deuterated solvent for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, which is the most powerful technique for the de novo structural elucidation of unknown compounds. researchgate.net This offline coupling allows for the acquisition of high-quality NMR data for multiple compounds from a single chromatographic run, which is invaluable for identifying novel alkaloids like this compound from a complex Strychnos extract. Molecular networking, which uses MS/MS data to group structurally related compounds, is another powerful chemoinformatic approach used in conjunction with LC-MS to navigate the chemical diversity of extracts and pinpoint novel compounds. uliege.befrontiersin.org

Future Research Directions for Condensamine

Advanced Structural Characterization of Undocumented Aspects

The structural core of Securinega alkaloids is a tetracyclic framework, typically featuring a butenolide moiety and an azabicyclo[3.2.1]octane or [2.2.2]octane ring system. nih.govuzh.ch While the fundamental backbones are well-established, new and increasingly complex derivatives, including oligomers (dimers, trimers, and tetramers), continue to be isolated. nih.gov The characterization of these novel compounds presents an ongoing challenge and a key direction for future research.

Modern analytical techniques are essential for unambiguously determining the intricate three-dimensional arrangements of these molecules. Recent studies have successfully employed a combination of spectroscopic analysis, single-crystal X-ray crystallography, electronic circular dichroism (ECD) calculations, and DP4+ probability analysis to elucidate the structures and absolute configurations of newly discovered Securinega alkaloids like securingines A-G and the propellane-containing secupyritines A-C. acs.orgnih.gov Future efforts will likely focus on:

Oligomeric Structures: Precisely defining the connectivity and stereochemistry of dimeric and higher-order alkaloids, which exhibit unique linkages that are challenging to characterize. nih.gov

Conformational Analysis: Investigating the conformational dynamics of the flexible ring systems, which is crucial for understanding their interaction with biological targets.

Trace Alkaloids: Applying highly sensitive modern NMR techniques and mass spectrometry to identify and characterize minor constituents from plant extracts, which may possess novel structural features.

Advanced techniques such as multi-wavelength anomalous X-ray diffraction (MAD) and diffraction anomalous fine structure (DAFS) could provide deeper insights into atomic ordering and polarity, aspects that are currently undocumented for this alkaloid class. routledge.com

Elucidation of Complete Biosynthetic Pathways and Enzymes

While the general building blocks of Securinega alkaloids are known, the complete enzymatic machinery responsible for their assembly remains largely a mystery. acs.org Early radiolabeling experiments identified lysine (B10760008) and tyrosine as the precursors for the piperidine (B6355638) ring and the butenolide-containing portion of securinine, respectively. nih.gov However, the specific genes and enzymes that catalyze the intricate cyclizations, oxidations, and oligomerizations are mostly unidentified, representing a significant gap in knowledge. nih.govacs.org

Future research will be directed towards a comprehensive elucidation of these pathways. Key areas of investigation include:

Gene Discovery: Using transcriptomic and genomic analyses of producer organisms like Flueggea suffruticosa to identify gene clusters responsible for alkaloid biosynthesis.

Enzyme Characterization: A pivotal recent discovery was the identification of a berberine (B55584) bridge enzyme (BBE)-like enzyme, FsBBE, which catalyzes the condensation of allosecurinine (B2590158) with L-ascorbic acid, forming the complex heptacyclic alkaloid fluesuffine A. acs.orgfigshare.com This study confirmed the existence of a key enamine intermediate, which is believed to be a branching point for the diversification of these alkaloids at the C-2 and C-3 positions. acs.org Future work will aim to identify and characterize other key enzymes, such as the oxidases, cyclases, and tailoring enzymes that generate the vast structural diversity.

Pathway Divergence: Investigating the biogenetic divergence between the securinane (piperidine-based) and norsecurinane (pyrrolidine-based) subfamilies, which are thought to arise from lysine and ornithine, respectively. frontiersin.org

Metabolic Engineering: Localizing biosynthetic enzymes into engineered biomolecular condensates within plant cells could enhance their stability and accumulation, boosting the production of desired compounds. nih.govbiorxiv.org

| Component | Name/Type | Role in Biosynthesis | Source Reference |

|---|---|---|---|

| Precursor | Lysine | Forms the piperidine (A) ring of securinane-type alkaloids. | nih.gov |

| Precursor | Tyrosine | Forms the C and D rings of securinine. | nih.gov |

| Precursor | Ornithine | Presumed precursor for the pyrrolidine (B122466) (A) ring of norsecurinane-type alkaloids. | frontiersin.org |

| Enzyme | FsBBE (Berberine bridge enzyme-like) | Catalyzes the condensation of allosecurinine and L-ascorbic acid; proceeds via an enamine intermediate. | acs.orgfigshare.com |

Development of Novel Synthetic Routes for Complex Alkaloid Structures

The unique and complex architecture of Securinega alkaloids has made them attractive targets for total synthesis, inspiring the development of numerous innovative synthetic strategies. uzh.chuzh.ch These efforts are not merely academic exercises; they provide access to larger quantities of rare alkaloids for biological study and enable the creation of novel analogs with potentially improved properties.

Future synthetic research will continue to push the envelope of efficiency and complexity. Promising directions include:

Asymmetric Synthesis: Developing more efficient enantioselective methods to access the chiral core structures. Strategies like catalytic desymmetrization for Mukaiyama-type constructions represent the state of the art. illinois.edu

Synthesis of High-Order Alkaloids: Creating robust and reliable methods for the stereoselective synthesis of dimeric and oligomeric alkaloids is a major frontier. nih.govacs.org Recent breakthroughs include the use of an accelerated Rauhut-Currier reaction and a Stille cross-coupling/conjugate reduction sequence to form key intermolecular bonds. nih.govnih.gov

Oxidized Derivatives: Targeting highly oxidized Securinega alkaloids, which often possess greater structural complexity. This requires the development of novel, late-stage oxidation reactions that are both regio- and stereoselective. nih.gov

Bio-inspired Synthesis: Mimicking hypothetical biosynthetic pathways to devise concise and efficient synthetic routes. A bio-inspired vinylogous Mannich reaction, for instance, has been successfully used to synthesize allosecurinine. uzh.chuzh.ch

| Synthetic Strategy | Target Alkaloid Type/Key Bond | Description | Source Reference |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Securinine, Norsecurinine | An effective method for constructing the core ring systems of monomeric alkaloids. | uzh.chuzh.ch |

| Diels-Alder / Cycloaddition | Nirurine, Virosaines | Used to assemble the complex polycyclic frameworks, particularly the azabicyclo[2.2.2]octane core. | uzh.chuzh.ch |

| Vinylogous Mannich Reaction | Allosecurinine, Secu'amamine E | A bio-inspired approach to form key carbon-carbon bonds. | uzh.chuzh.ch |

| Accelerated Rauhut-Currier Reaction | Flueggenine C (Dimer) | Invented for the stereoselective formation of the C14-C15' bond in dimeric alkaloids. | nih.gov |

| Stille Cross-Coupling | Flueggenines D & I (Dimers) | Used to form the C12-C15' linkage, which was inaccessible via other methods, followed by a stereocontrolled reduction. | nih.gov |

Exploration of Interdisciplinary Research Paradigms in Natural Product Chemistry

The study of natural products like the Securinega alkaloids is inherently interdisciplinary, bridging organic chemistry, biology, pharmacology, and ecology. uni-muenster.de Future progress will depend on strengthening these connections and embracing new collaborative paradigms. uni-muenster.deissnpschool.org

Chemical Ecology: Understanding the ecological role of these alkaloids—for instance, as defense compounds in plants—can provide insights into their distribution and the environmental factors that influence their production. medicinesfromthesea.comcnrs.fr This knowledge can guide the discovery of new producer organisms and novel alkaloid structures.

Chemical Biology: Using synthetic derivatives of Securinega alkaloids as chemical probes to investigate biological pathways. Identifying the specific cellular targets of these compounds is crucial for understanding their mechanisms of action and therapeutic potential. nih.gov

Biocatalysis: Harnessing isolated or engineered enzymes from the biosynthetic pathways to perform specific chemical transformations. The FsBBE enzyme, for example, could be used to create novel C-2 and C-3 functionalized derivatives that are difficult to access through traditional synthesis. acs.org This synergy between enzymology and synthetic chemistry opens doors to creating libraries of new compounds for screening.

Institutions are increasingly fostering such collaboration through dedicated graduate schools and research centers focused on natural products, combining expertise in structural analysis, synthesis, biotechnology, and pharmacology to accelerate discovery. uni-muenster.deuni-muenster.de

Application of Artificial Intelligence and Machine Learning in Alkaloid Research

Future applications of AI/ML in this field could include:

Biosynthetic Pathway Prediction: ML algorithms can analyze genomic data to predict the functions of "missing link" enzymes in biosynthetic pathways, accelerating their discovery and characterization. nih.gov

Retrosynthesis Planning: AI tools can assist chemists in designing more efficient synthetic routes to complex alkaloids by analyzing vast reaction databases and proposing novel disconnections. researchgate.net

Structure Elucidation: AI can be trained to analyze raw spectroscopic data (e.g., NMR, MS) to help identify known compounds or even propose structures for new natural products, speeding up the dereplication process.

Bioactivity Prediction: ML models can be developed to predict the biological activities of novel alkaloid structures based on their chemical features, helping to prioritize which compounds to synthesize and test. ucl.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.